4-(4-Methoxy-3-methyl-benzyl)-piperidine
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Overview
Description
4-(4-Methoxy-3-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy-3-methyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methyl-benzyl)-piperidine typically involves the reaction of 4-methoxy-3-methyl-benzyl chloride with piperidine. The reaction is carried out in an organic solvent such as ethanol at a temperature range of 40-50°C. The reaction mixture is stirred for several hours to ensure complete conversion. After the reaction, the product is purified by recrystallization using a mixture of ethanol and acetone .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-formyl-3-methyl-benzyl)-piperidine.
Reduction: Formation of this compound secondary amine.
Substitution: Formation of various substituted benzyl-piperidine derivatives.
Scientific Research Applications
4-(4-Methoxy-3-methyl-benzyl)-piperidine has several applications
Properties
CAS No. |
955287-82-8 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-9-13(3-4-14(11)16-2)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3 |
InChI Key |
KZEYUIMALIEZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCNCC2)OC |
Origin of Product |
United States |
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